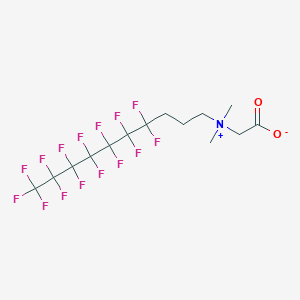

7:3 Fluorotelomer betaine

Description

Properties

IUPAC Name |

2-[dimethyl(4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecyl)azaniumyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F15NO2/c1-30(2,6-7(31)32)5-3-4-8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)29/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFIWHPMPKICTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10892519 | |

| Record name | 7:3 Fluorotelomer betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171184-15-9 | |

| Record name | 7:3 Fluorotelomer betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7:3 Fluorotelomer betaine (7:3 FTBA) is a type of per- and polyfluoroalkyl substance (PFAS) that has garnered attention due to its unique chemical properties and potential biological activities. This compound, with the molecular formula and a molecular weight of 513.24 g/mol, is primarily used in various industrial applications, including firefighting foams. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

7:3 FTBA is characterized by its fluorinated alkyl chain, which contributes to its hydrophobic nature and resistance to degradation. This stability raises concerns about its accumulation in the environment and biological systems. The compound functions as an osmoprotectant and methyl group donor, playing a role in cellular responses to stress.

1. Degradation Pathways

Research indicates that 7:3 FTBA can undergo microbial degradation, leading to the formation of shorter-chain perfluoroalkyl carboxylic acids (PFCAs). The degradation pathways often involve complex biochemical processes where bacteria metabolize the fluorotelomer compounds into various breakdown products . For instance, studies have shown that under controlled conditions, significant percentages of 7:3 FTBA can be transformed into detectable metabolites .

2. Microbial Transformation

In laboratory studies, specific bacterial strains such as Gordonia sp. have demonstrated the ability to degrade 7:3 FTBA efficiently. For example, a study reported that after seven days of incubation, approximately 70% of 60 μM 7:3 FTBA was degraded into several major breakdown products . This highlights the potential for bioremediation strategies utilizing microbial communities to mitigate the environmental impact of PFAS.

3. Toxicological Assessments

Toxicological evaluations of 7:3 FTBA reveal varied biological effects depending on exposure levels and environmental conditions. Some studies suggest that while it exhibits low acute toxicity, chronic exposure may lead to bioaccumulation in aquatic organisms, raising concerns for food safety and ecosystem health . Moreover, certain assessments have indicated potential endocrine-disrupting effects linked to PFAS exposure, necessitating further investigation into their long-term impacts on wildlife and human health.

Case Study 1: Environmental Impact Assessment

A comprehensive assessment conducted in contaminated areas revealed the presence of 7:3 FTBA in soil and water samples collected near firefighting training sites. The study indicated that the compound persisted in aerobic soils with minimal degradation over extended periods, suggesting a significant risk for groundwater contamination .

| Sample Type | Concentration (ng/L) | Persistence (Days) |

|---|---|---|

| Groundwater | 10-220 | >120 |

| Soil | <0.02-0.61 | >120 |

Case Study 2: Biodegradation Efficiency

In a controlled laboratory setting, researchers evaluated the biodegradation efficiency of various PFAS, including 7:3 FTBA. The findings showed that under optimal conditions, specific microbial strains could reduce concentrations significantly within a week, indicating potential pathways for bioremediation efforts.

| Compound | Initial Concentration (μM) | Degradation Rate (%) |

|---|---|---|

| 7:3 FTBA | 60 | 70.4 |

| 6:2 FTAB | 60 | 99.9 |

Scientific Research Applications

Environmental Science

7:3 Fluorotelomer betaine is studied for its role as a precursor to perfluoroalkyl acids (PFAAs), which are persistent environmental pollutants. Research indicates that it can undergo biotransformation in wastewater treatment plants, contributing to the formation of various PFAAs through microbial metabolism .

Key Findings :

- Biodegradation : Studies have shown that this compound can be transformed into shorter-chain PFAAs under anaerobic conditions, indicating its potential environmental impact and persistence .

- Detection in Ecosystems : This compound has been detected in aquatic ecosystems impacted by firefighting foams, highlighting its relevance in environmental monitoring .

Material Science

In material science, this compound is utilized for its surfactant properties. It can enhance the performance of coatings and textiles by imparting water and oil repellency.

Applications Include :

- Coatings : Used in the formulation of protective coatings that require resistance to water and stains.

- Textiles : Incorporated into textile treatments to provide water-repellent finishes without compromising breathability .

Biotechnology

The compound's unique properties make it suitable for applications in biotechnology, particularly in cell culture systems where enhanced oxygenation is required.

Research Highlights :

- Oxygen Delivery : Its ability to dissolve gases more effectively than water allows it to be used in cell cultures requiring high oxygen levels, thus improving cell viability and growth rates .

Case Studies

Comparison with Similar Compounds

Table 1: Structural Features of Fluorotelomer Betaines and Related PFAS

Key Differences :

- Chain Length and Fluorination : this compound’s odd-numbered fluorocarbon chain (7 fully fluorinated carbons) contrasts with even-numbered chains in 6:2 FTAB and 8:2 FtS, impacting environmental persistence and degradation kinetics.

Environmental Behavior and Sorption

Table 2: Sorption and Environmental Persistence

Key Findings :

- Zwitterionic PFAS like this compound exhibit intermediate sorption compared to cationic PFAS (e.g., 6:2 FtSaAm) and anionic PFAS (e.g., PFOS).

- Chain length influences mobility: Shorter-chain compounds (e.g., 6:2 FTAB) may migrate further in groundwater despite strong sorption.

Toxicity and Microbial Inhibition

Table 3: Toxicological Profiles

Key Insights :

- The cationic amine in FTAB and related compounds is linked to antimicrobial activity, whereas this compound’s zwitterionic nature may reduce direct toxicity.

- Estrogenic effects are more prevalent in neutral PFAS like FTOHs than in charged betaines.

Biodegradation Potential

Table 4: Biodegradation Pathways

Key Notes:

Q & A

Q. How can 7:3 fluorotelomer betaine be structurally characterized and differentiated from homologs like 6:2 FTAB?

Utilize high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to resolve perfluoroalkyl chain lengths (e.g., 7 vs. 6 fluorinated carbons) and non-fluorinated spacers (e.g., 3 vs. 2 carbons). Key markers include:

- Mass-to-charge (m/z) ratios : Fluorotelomer betaines exhibit characteristic 100-Da spacings (−C2F4– units) in FAB-MS or QTOF-MS .

- Functional groups : Confirm quaternary amine (–N+(CH3)2) and carboxylic acid (–COO−) via FTIR or 13C NMR .

- Structural anomalies : Unlike telomerization-derived homologs, 7:3 FTB may feature unsaturated fluoroalkyl amine linkages, detectable via 19F NMR .

Q. What are the primary environmental sources and pathways of this compound?

Major sources include aqueous film-forming foams (AFFF) and fluorosurfactant formulations. Legacy AFFFs contain fluorotelomer betaines as precursors or byproducts of sulfonamidoalkyl betaine synthesis . Environmental pathways involve:

- Aqueous transport : High water solubility (logP ~4.7) facilitates leaching into groundwater .

- Transformation products : Degradation generates persistent metabolites like 7:3 fluorotelomer sulfonates (7:3 FTSA) and perfluoroalkyl acids (PFAAs) under redox conditions .

Advanced Research Questions

Q. What methodologies are effective for tracking this compound biodegradation and defluorination?

- Sulfur-limited microbial assays : Use Gordonia sp. strain NB4-1Y or Rhodococcus jostii RHA1 to study defluorination pathways. Monitor sulfur deprivation to induce desulfonation enzymes (e.g., sulfatases) .

- TOP assay : Quantify precursor conversion to terminal PFAAs via oxidative digestion .

- 19F NMR/IC : Track defluorination efficiency (~10–30% for 6:2 FTAB) and chain-shortened metabolites .

Q. How can researchers resolve discrepancies in this compound’s reported environmental persistence vs. lab-scale degradation?

Contradictions arise from:

- Matrix effects : Soil organic carbon (OC >2%) enhances sorption, reducing bioavailability .

- Co-contaminants : Coexistence with hydrocarbons in AFFF-impacted sites inhibits microbial activity .

- Methodological bias : Non-targeted HRMS detects <1% of total PFAS, underestimating degradation . Solution: Combine targeted LC-MS/MS with nontargeted suspect screening (e.g., FluoroMatch) .

Q. What are the analytical challenges in quantifying this compound in complex matrices?

- Low concentrations : Target analytes (e.g., 6:2 FTAB) comprise <0.2% of total PFAS in AFFF, requiring enrichment via SPE or ASE .

- Ion suppression : Co-eluting organics in soil/water extracts reduce MS sensitivity. Mitigate with HILIC chromatography .

- Byproduct interference : Synthesis byproducts (e.g., n:2 FTSAPr-DiMeAn) share spectral features; differentiate via fragmentation patterns .

Q. What molecular pathways govern microbial interaction with this compound?

Transcriptomic studies on Gordonia sp. NB4-1Y reveal:

- Sulfur metabolism : FTAB degradation is sulfur-source-dependent; sulfate limitation upregulates sulfonatase genes .

- Defluorination : Partial C-F bond cleavage occurs via hydrolytic enzymes, yielding 5:3 fluorotelomer carboxylates .

- Toxicity adaptation : Efflux pumps (e.g., RND family) mitigate intracellular PFAS accumulation .

Q. How can experimental designs address the synthesis and byproduct identification of this compound?

- Synthetic routes : Optimize fluoroalkyl amine telomerization to minimize unsaturated byproducts (m/z +18 anomalies) .

- Byproduct profiling : Use QTOF-MS to detect sulfonamidoalkyl betaine derivatives (e.g., 7:3 FTSAPr-AmHOPrS) .

- Quality control : Validate purity via 19F NMR (>95%) and test for residual fluorotelomer iodides (precursor contaminants) .

Q. What regulatory considerations apply to this compound under emerging PFAS frameworks?

EPA’s TRI listing strategy for PFAS relies on structural analogs (e.g., 6:2 FTAB) to infer toxicity. Key steps:

- Category approaches : Group 7:3 FTB with sulfonamidoalkyl betaines using Markush structures (e.g., –SO2–N–C3F7) .

- Read-across data : Apply existing ecotoxicity data for 6:2 FTAB (e.g., Daphnia magna LC50 = 12 mg/L) with adjustment factors for chain length .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.